2-(Furan-2-ylmethyl)cyclopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H14O2/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6,8,10-11H,1,3,5,7H2 |
InChI Key |
YDCBNXXNLYPBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC=CO2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Furan 2 Ylmethyl Cyclopentan 1 Ol
Reactivity of the Furan (B31954) Ring within the 2-(Furan-2-ylmethyl)cyclopentan-1-ol Framework
The furan ring in this compound is an electron-rich aromatic system, making it highly susceptible to a variety of chemical transformations. Its reactivity is significantly greater than that of benzene. chemicalbook.com This heightened reactivity stems from the participation of the oxygen atom's lone pair of electrons in the aromatic π-system, which increases the ring's nucleophilicity. pearson.comanswers.com
Electrophilic Aromatic Substitution Reactions on the Furan Moiety
Furan and its derivatives readily undergo electrophilic aromatic substitution, often under much milder conditions than those required for benzene. pearson.compearson.com The substitution pattern is highly regioselective. For 2-substituted furans like this compound, electrophilic attack preferentially occurs at the C5 position (the other α-position) because the carbocation intermediate formed by attack at this site is more effectively stabilized by resonance. chemicalbook.compearson.com Attack at the C3 or C4 positions results in a less stable intermediate. chemicalbook.com
Common electrophilic substitution reactions applicable to the furan moiety include:
Halogenation: Reaction with halogens like bromine or chlorine, often at low temperatures, leads to the corresponding 5-halo derivative.
Nitration: This reaction is typically carried out with mild nitrating agents, such as acetyl nitrate, to prevent degradation of the sensitive furan ring. youtube.com
Sulfonation: Furan can be sulfonated using reagents like the pyridine-sulfur trioxide complex. youtube.com
Friedel-Crafts Reactions: Acylation and alkylation are possible, though they require careful selection of catalysts and conditions to avoid polymerization of the furan ring.
| Reaction Type | Typical Reagents | Expected Product on this compound |
|---|---|---|
| Bromination | Br₂ in dioxane | 2-((5-Bromofuran-2-yl)methyl)cyclopentan-1-ol |
| Nitration | CH₃COONO₂ (Acetyl nitrate) | 2-((5-Nitrofuran-2-yl)methyl)cyclopentan-1-ol |
| Sulfonation | SO₃-Pyridine complex | 5-((Cyclopentyl(hydroxy)methyl)methyl)furan-2-sulfonic acid |
| Acylation (Friedel-Crafts) | (CH₃CO)₂O, SnCl₄ | 1-(5-((Cyclopentyl(hydroxy)methyl)methyl)furan-2-yl)ethan-1-one |
Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Ring
The furan ring, despite its aromatic character, has a relatively low resonance energy compared to benzene, allowing it to function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.org This reactivity makes furan a versatile building block in organic synthesis. acs.org The presence of the electron-donating alkyl substituent at the C2 position in this compound is expected to increase the energy of the highest occupied molecular orbital (HOMO) of the furan ring, thereby enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. nih.govrsc.org
The reaction of the furan moiety with a dienophile, such as maleic anhydride, leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. answers.com These cycloaddition reactions are often reversible, and the stability of the resulting adduct can be a critical factor. mdpi.com
| Dienophile | General Adduct Structure | Potential Application |
|---|---|---|
| Maleic anhydride | Substituted 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Synthesis of complex polycyclic systems |
| Methyl acrylate | Substituted methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | Precursor for pharmaceuticals and natural products |
| Hexafluoro-2-butyne | Substituted 2,3-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene | Synthesis of fluorinated aromatic compounds nih.gov |
| 2H-Azirine-3-carboxylates | Aziridine adducts | Formation of dihydrofuranols upon hydrolysis rsc.org |
Ring-Opening and Rearrangement Processes of the Furan Heterocycle
The furan ring is susceptible to cleavage under various conditions, including acidic, oxidative, or thermal stress. acs.orgresearchgate.net In the context of this compound, these reactions would transform the heterocyclic portion of the molecule into an acyclic structure.
Acid-Catalyzed Ring Opening: In the presence of aqueous acid, the furan ring can undergo hydrolysis. This process often leads to the formation of 1,4-dicarbonyl compounds. researchgate.net For instance, the polymerization of furfuryl alcohol, a related compound, is known to be accompanied by ring-opening side reactions, particularly in the presence of water and acid initiators. mdpi.comnih.gov
Oxidative Ring Opening: Oxidation of the furan ring can lead to various products. Metabolic oxidation by enzymes like cytochrome P450 can generate reactive electrophilic intermediates, such as epoxides or cis-enediones, which can react with cellular nucleophiles. nih.gov Chemical oxidation, for example with peracids, can also open the ring to yield unsaturated dialdehydes. acs.org
Rearrangement: Under certain catalytic conditions, particularly with metal catalysts in the presence of hydrogen, furfural (B47365) and furfuryl alcohol can undergo a hydrogenative ring-rearrangement to form cyclopentanone (B42830). researchgate.netresearchgate.net This pathway highlights a potential transformation of the furan ring into a five-membered carbocycle.
Reactivity of the Cyclopentan-1-ol Moiety in this compound
The cyclopentanol (B49286) portion of the molecule offers a different set of reactive possibilities, centered on the secondary hydroxyl group and the carbocyclic ring itself.
Transformations of the Hydroxyl Functional Group (e.g., Oxidation, Etherification)
The secondary alcohol group is a key functional handle that can be readily transformed using standard organic chemistry methodologies. These reactions are generally expected to proceed without affecting the furan ring, provided that appropriately mild conditions are chosen.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(furan-2-ylmethyl)cyclopentan-1-one. A wide range of oxidizing agents can accomplish this transformation, with varying degrees of selectivity and mildness. Common reagents include pyridinium chlorochromate (PCC), Swern oxidation (using oxalyl chloride and DMSO), and Dess-Martin periodinane.
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will yield the corresponding ester.
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Oxidation | PCC, DMP, or Swern conditions | Ketone (Cyclopentanone) |
| Etherification | 1. NaH; 2. R-X (e.g., CH₃I) | Ether |
| Esterification | RCOCl, pyridine or RCOOH, DCC | Ester |
| Tosylation | TsCl, pyridine | Tosylate (good leaving group) |
Reactions Involving the Cyclopentane (B165970) Carbocyclic Ring
The cyclopentane ring is a saturated carbocycle and is generally unreactive under mild conditions. Transformations typically require harsh conditions or the introduction of further functionality.
Radical Reactions: At high temperatures, the C-H bonds of the cyclopentane ring can undergo homolytic cleavage, initiating radical chain reactions such as oxidation or halogenation. For example, studies on the oxidation of cyclopentane in the gas phase between 673 and 783 K show it proceeds via radical mechanisms. rsc.org However, such conditions would likely lead to the degradation of the furan ring.
Ring Strain and Rearrangements: Cyclopentane has moderate ring strain. While it is much more stable than cyclopropane or cyclobutane, certain synthetic strategies for forming functionalized cyclopentanes rely on the rearrangement of other ring systems, such as the contraction of a six-membered ring. oregonstate.edu Reactions involving the cleavage of the cyclopentane ring in this compound would be energetically unfavorable and are not common transformations. The primary reactivity of this moiety is associated with the substituents rather than the ring itself. baranlab.org
Intermolecular and Intramolecular Reaction Mechanisms Affecting the Compound
The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the furan ring and the hydroxyl group on the cyclopentane ring. These groups can participate in a variety of intermolecular and intramolecular reactions, leading to a range of transformation pathways. The reactivity is significantly influenced by reaction conditions, particularly the presence of acid catalysts and hydrogen.
Intramolecular Reactions
One of the most significant potential intramolecular transformations for this compound and related 2-furylcarbinol structures is the Piancatelli rearrangement . This acid-catalyzed reaction typically converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. nih.govresearchgate.net The proposed mechanism commences with the protonation of the alcohol, followed by the loss of water to form a stabilized carbocation. Nucleophilic attack by water on the furan ring initiates a cascade of events, including a 4π-electrocyclic ring-opening of the furan moiety, which ultimately leads to the formation of the cyclopentenone ring system. nih.gov While this rearrangement is a hallmark of 2-furylcarbinols, the specific substitution pattern on the cyclopentane ring of this compound could influence the reaction's feasibility and outcome.
Another potential intramolecular pathway is etherification . Under acidic conditions, the hydroxyl group on the cyclopentane ring could potentially attack the furan ring, especially if the furan ring is activated. However, the more predominant acid-catalyzed intramolecular reaction for similar structures remains the Piancatelli rearrangement.
Intermolecular Reactions
Intermolecular reactions of this compound primarily involve transformations of the furan ring and the hydroxyl group.
Acid-Catalyzed Ring Opening: The furan ring is susceptible to cleavage under acidic conditions. rsc.orgresearchgate.net This intermolecular process typically involves the protonation of the furan oxygen, followed by nucleophilic attack by a solvent molecule (e.g., water or an alcohol), leading to the formation of dicarbonyl compounds or other linear structures. nih.gov The presence of various functional groups on the furan ring can significantly influence the reaction pathway and the final products. rsc.orgresearchgate.net For this compound, acid-catalyzed ring-opening would compete with the intramolecular Piancatelli rearrangement.
Hydrogenation and Hydrogenolysis: The furan ring can be subjected to catalytic hydrogenation, which can lead to the saturation of the ring to form a tetrahydrofuran derivative. nih.govacs.org This intermolecular reaction typically requires a metal catalyst (e.g., Ru, Ni, Pd) and a hydrogen source. researchgate.netbham.ac.uk Further hydrogenolysis can lead to the opening of the tetrahydrofuran ring and the formation of diols. acs.org The choice of catalyst and reaction conditions is crucial in determining the selectivity towards either ring saturation or ring-opening products. rsc.org Additionally, the carbonyl group in related furfural compounds can be hydrogenated to an alcohol, which is the case in the formation of the title compound. mdpi.com
The table below summarizes the key reactive sites and potential transformation products of this compound under different reaction conditions.
| Reactive Site | Reaction Type | Conditions | Potential Products |
| 2-Furylcarbinol Moiety | Intramolecular Rearrangement (Piancatelli) | Acidic | 4-Hydroxycyclopentenone derivatives |
| Furan Ring | Intermolecular Ring Opening | Acidic, Nucleophilic Solvent | Linear dicarbonyl compounds |
| Furan Ring | Intermolecular Hydrogenation | Metal Catalyst, H₂ | Tetrahydrofuran derivative |
| Furan Ring | Intermolecular Hydrogenolysis | Metal Catalyst, H₂ | Diols and other ring-opened products |
Stereochemical Considerations in the Synthesis and Reactions of 2 Furan 2 Ylmethyl Cyclopentan 1 Ol
Analysis of Chiral Centers and Potential Stereoisomers of 2-(Furan-2-ylmethyl)cyclopentan-1-ol
The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different groups. These are located at the C1 and C2 positions of the cyclopentane (B165970) ring. The carbon at position 1 is attached to a hydroxyl group, a hydrogen atom, and two different carbon atoms within the ring. The carbon at position 2 is bonded to a furan-2-ylmethyl group, a hydrogen atom, and two different carbon atoms within the ring.
The presence of two chiral centers means that the molecule can exist as a number of stereoisomers. The maximum number of possible stereoisomers can be calculated using the formula 2n, where 'n' is the number of chiral centers. In this case, with n=2, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative configuration of the substituents on the cyclopentane ring determines whether the diastereomers are cis or trans.
| Chiral Center | Position | Substituents |
| 1 | C1 of cyclopentane ring | -OH, -H, C2 of ring, C5 of ring |
| 2 | C2 of cyclopentane ring | -(Furan-2-ylmethyl), -H, C1 of ring, C3 of ring |
The four stereoisomers are:
(1R,2R)-2-(furan-2-ylmethyl)cyclopentan-1-ol
(1S,2S)-2-(furan-2-ylmethyl)cyclopentan-1-ol
(1R,2S)-2-(furan-2-ylmethyl)cyclopentan-1-ol
(1S,2R)-2-(furan-2-ylmethyl)cyclopentan-1-ol
The (1R,2R) and (1S,2S) isomers are a pair of enantiomers and have a trans relationship between the hydroxyl and the furan-2-ylmethyl groups. The (1R,2S) and (1S,2R) isomers are another pair of enantiomers and have a cis relationship between these two groups.
Diastereoselective and Enantioselective Synthetic Approaches to Stereodefined Analogues
The synthesis of stereodefined analogues of this compound requires the use of diastereoselective and enantioselective methods. These approaches aim to control the formation of the chiral centers, leading to a specific stereoisomer.
Diastereoselective Approaches: Diastereoselective syntheses aim to produce one diastereomer in preference to another. For cyclopentane systems, this often involves controlling the relative stereochemistry (cis or trans).
One common strategy is the catalytic hydrogenation of a substituted cyclopentene (B43876) precursor. The choice of catalyst and reaction conditions can influence the facial selectivity of the hydrogen addition, leading to a predominance of either the syn or anti addition product. For example, hydrogenation of a precursor like 2-(furan-2-ylmethyl)cyclopent-2-en-1-ol could be directed by the existing hydroxyl group to favor the formation of the cis diastereomer.
Another approach involves the diastereoselective reduction of a ketone precursor, 2-(furan-2-ylmethyl)cyclopentan-1-one. The use of bulky reducing agents can lead to the preferential formation of one diastereomer due to steric hindrance.
| Synthetic Strategy | Precursor | Key Reagents/Conditions | Predominant Stereoisomer |
| Catalytic Hydrogenation | 2-(Furan-2-ylmethyl)cyclopent-2-en-1-ol | H₂, Pd/C | cis (syn-addition) |
| Directed Hydrogenation | 2-(Furan-2-ylmethyl)cyclopent-2-en-1-ol with directing group | Crabtree's catalyst | cis |
| Diastereoselective Reduction | 2-(Furan-2-ylmethyl)cyclopentan-1-one | L-Selectride® | trans (attack from less hindered face) |
Enantioselective Approaches: Enantioselective synthesis focuses on producing a single enantiomer. This can be achieved through several methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.
Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze intramolecular aldol (B89426) reactions of achiral tricarbonyl compounds to produce enantiomerically enriched cyclopentenes, which could serve as precursors. nih.gov The use of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can be employed to reduce a double bond in a prochiral precursor, setting the stereochemistry of one or both chiral centers.
| Method | Description | Example Catalyst/Reagent |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral NHCs, Rh-BINAP |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Evans oxazolidinones |
| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer of a racemic mixture, allowing for their separation. | Lipases |
Influence of Stereochemistry on Reaction Pathways and Selectivity
The stereochemistry of this compound significantly impacts its reactivity and the stereochemical outcome of its subsequent reactions. The relative orientation of the hydroxyl and furan-2-ylmethyl groups can dictate the accessibility of reagents to the reactive sites and can also influence the stability of transition states.
In reactions involving the hydroxyl group, such as esterification or etherification, the stereochemistry can affect the reaction rate. For instance, a cis isomer, where the hydroxyl and the bulky furan-2-ylmethyl group are on the same face of the ring, might exhibit slower reaction rates due to steric hindrance compared to the corresponding trans isomer.
The furan (B31954) ring itself is susceptible to various reactions, including electrophilic substitution and cycloaddition. numberanalytics.com The stereochemistry of the cyclopentanol (B49286) portion of the molecule can influence the selectivity of these reactions. For example, in a Diels-Alder reaction where the furan acts as a diene, the bulky cyclopentyl group can direct the approach of the dienophile to the less hindered face of the furan ring.
Furthermore, intramolecular reactions are highly dependent on the stereochemical arrangement. For example, an intramolecular cyclization between the hydroxyl group and the furan ring would be more facile in a cis isomer where the reacting groups are in closer proximity. The stereochemistry can also play a role in rearrangement reactions of the furan ring, potentially influencing the formation of products like cyclopentanone (B42830) derivatives. researchgate.netresearchgate.net
| Reaction Type | Influence of Stereochemistry | Expected Outcome |
| Esterification of -OH | The rate of reaction can be influenced by the steric environment around the hydroxyl group. | The trans isomer may react faster than the cis isomer. |
| Diels-Alder Reaction of Furan Ring | The cyclopentyl group can act as a stereodirecting group, blocking one face of the furan ring. | Diastereoselective formation of the cycloaddition product. |
| Intramolecular Cyclization | The proximity of the hydroxyl group and the furan ring is determined by the cis/trans stereochemistry. | The cis isomer is more likely to undergo intramolecular cyclization. |
Spectroscopic Characterization Methodologies for Structural Elucidation of 2 Furan 2 Ylmethyl Cyclopentan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-(Furan-2-ylmethyl)cyclopentan-1-ol. Analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, characteristic signals are expected for the furan (B31954) ring, the cyclopentanol (B49286) ring, the methylene bridge, and the hydroxyl group. The protons on the furan ring typically appear in the aromatic region (δ 6.0-7.5 ppm). Specifically, the proton at the C5 position (H-5') is expected to be the most downfield, appearing as a doublet of doublets. stackexchange.com The protons at the C3' and C4' positions will also show characteristic splitting patterns, appearing as doublets of doublets due to coupling with each other and with the H-5' proton. stackexchange.com
The protons on the cyclopentanol ring and the methylene bridge will appear in the more upfield, aliphatic region (δ 1.0-4.0 ppm). The proton attached to the carbon bearing the hydroxyl group (H-1) would be expected at a downfield position within this range (around δ 3.5-4.5 ppm) and would likely appear as a multiplet. The methylene bridge protons (-CH₂-) adjacent to the furan ring would also be distinct. The hydroxyl proton (-OH) signal can vary in position and is often broad, depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The furan ring carbons are expected in the downfield region (δ 100-155 ppm), with the carbon attached to the oxygen (C2') being the most deshielded. The carbon of the cyclopentanol ring bearing the hydroxyl group (C-1) would appear in the range of δ 60-80 ppm. The remaining aliphatic carbons of the cyclopentane (B165970) ring and the methylene bridge would be found in the upfield region (δ 20-50 ppm).
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments. A ¹H-¹H COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the furan and cyclopentanol rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.
| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| 1 | ~3.8 - 4.2 (m) | ~70 - 78 |
| 2 | ~1.9 - 2.3 (m) | ~45 - 52 |
| 3 | ~1.5 - 1.8 (m) | ~22 - 28 |
| 4 | ~1.5 - 1.8 (m) | ~28 - 35 |
| 5 | ~1.6 - 1.9 (m) | ~30 - 38 |
| Methylene (-CH₂-) | ~2.5 - 2.9 (m) | ~30 - 36 |
| 2' | - | ~150 - 158 |
| 3' | ~6.0 - 6.2 (d) | ~105 - 110 |
| 4' | ~6.2 - 6.4 (dd) | ~110 - 115 |
| 5' | ~7.2 - 7.4 (d) | ~140 - 145 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the compound is C₁₀H₁₄O₂, corresponding to a molecular weight of 166.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 166.
The fragmentation of the molecular ion provides key structural clues. Alcohols typically undergo two primary fragmentation pathways: α-cleavage and dehydration. libretexts.org
α-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. For this compound, this could lead to the loss of the furfuryl group or a fragment from the cyclopentyl ring, resulting in stable, resonance-stabilized cations.
Dehydration: The loss of a water molecule (H₂O, 18 amu) from the molecular ion is a common fragmentation for alcohols, which would produce a peak at m/z 148 (M-18). libretexts.org
Another significant fragmentation would be the cleavage of the bond between the methylene bridge and the cyclopentanol ring, leading to the formation of a stable furfuryl cation (C₅H₅O⁺) at m/z 81, which is often a prominent peak in the mass spectra of furfuryl derivatives.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 148 | [C₁₀H₁₂O]⁺ | Dehydration ([M-H₂O]⁺) |
| 81 | [C₅H₅O]⁺ | Furfuryl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to the O-H group of the alcohol, the C-H bonds of the aliphatic rings, and the characteristic vibrations of the furan ring.
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the alcohol's hydroxyl group. pressbooks.publibretexts.orglibretexts.org The broadness is a result of intermolecular hydrogen bonding.
C-H Stretch: Strong peaks in the 2850-3000 cm⁻¹ range are attributed to the stretching of sp³-hybridized C-H bonds in the cyclopentane ring and the methylene bridge. libretexts.orglumenlearning.com Weaker absorptions just above 3000 cm⁻¹ (around 3100-3150 cm⁻¹) can be assigned to the sp² C-H stretching of the furan ring. libretexts.orglumenlearning.com
Furan Ring Vibrations: The furan ring exhibits several characteristic bands. These include C=C stretching vibrations around 1500-1600 cm⁻¹ and C-O-C stretching vibrations, which typically appear as strong bands in the 1000-1300 cm⁻¹ region. globalresearchonline.net
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3150-3100 | Medium-Weak | =C-H stretch (furan) |
| 3000-2850 | Strong | C-H stretch (aliphatic) |
| 1600-1500 | Medium-Weak | C=C stretch (furan ring) |
| 1470-1450 | Medium | CH₂ bend (scissoring) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the furan ring. Furan and its simple derivatives typically exhibit strong absorption in the UV region due to π→π* electronic transitions. globalresearchonline.netstackexchange.com The absorption maximum (λ_max) for furan itself is around 200-220 nm. nist.gov Alkyl substitution on the furan ring generally causes a small bathochromic (red) shift. Therefore, this compound is expected to show an absorption maximum in the range of 215-230 nm. chemicalpapers.com
Application of X-ray Crystallography for Solid-State Structure Confirmation
For derivatives of this compound that can be obtained as single crystals of suitable quality, X-ray crystallography provides the ultimate, unambiguous confirmation of the molecular structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and stereochemical relationships. While obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its detail and accuracy, serving as a definitive proof of structure that corroborates the interpretations from spectroscopic methods.
Computational and Theoretical Investigations of 2 Furan 2 Ylmethyl Cyclopentan 1 Ol
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are routinely used to explore the fundamental properties of molecules. scienceopen.com For furan (B31954) and its derivatives, these methods can elucidate electronic structure, stability, and reactivity. researchgate.net
Electronic Structure: The electronic structure of 2-(Furan-2-ylmethyl)cyclopentan-1-ol is characterized by the interplay between the aromatic furan ring and the saturated cyclopentanol (B49286) moiety. The furan ring is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom. researchgate.net Quantum calculations can map the distribution of electron density, identifying the oxygen heteroatom as a region of high electron density and the C-H bonds as less electron-rich. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated to understand the molecule's electronic excitation properties and its tendency to donate or accept electrons.
Stability: The stability of the molecule can be assessed by calculating its enthalpy of formation. Studies on furan have found it to be the most stable isomer among a group of related C4H4O compounds, with a calculated enthalpy of formation of -9.261 kcal/mol, which agrees well with experimental data. researchgate.net The stability of this compound would be influenced by the steric and electronic interactions between the furan and cyclopentanol rings.
Reactivity Prediction: Reactivity can be predicted by analyzing various calculated parameters. scienceopen.com The HOMO-LUMO energy gap is a key indicator; a smaller gap generally suggests higher reactivity. Electrostatic potential maps can visualize electron-rich areas susceptible to electrophilic attack and electron-poor areas prone to nucleophilic attack. For instance, the oxygen atom in the furan ring and the hydroxyl group are potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group is acidic and can be abstracted by a base.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Influencing Moiety |
| HOMO Localization | Primarily on the furan ring | Aromatic π-system |
| LUMO Localization | Distributed across the furan ring and methylene bridge | π* orbitals |
| Electron Density | High on oxygen atoms (furan and hydroxyl) | Lone pairs of electrons |
| Dipole Moment | Non-zero, directed towards the oxygen atoms | Electronegativity of oxygen |
| Reactivity Sites | Furan ring (electrophilic addition), OH group (H-bonding, deprotonation) | Functional group characteristics |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular modeling and molecular dynamics (MD) simulations are indispensable for understanding the three-dimensional structure and dynamic behavior of flexible molecules like this compound.
Conformational Analysis: The cyclopentanol ring is not planar and exists in various conformations, primarily envelope and half-chair (or twist) forms. researchgate.net The substituent, the furan-2-ylmethyl group, can occupy either an equatorial or axial position on the flap of the envelope, leading to different conformers with varying energies. researchgate.net Furthermore, rotation around the single bonds connecting the two ring systems introduces additional conformational flexibility. Molecular mechanics and quantum chemical calculations can be used to determine the geometries and relative energies of these stable conformers, predicting the most populated conformations in different environments. researchgate.net
Intermolecular Interactions: MD simulations can model the behavior of a collection of this compound molecules over time, providing insights into bulk properties and intermolecular interactions. nih.gov The primary intermolecular interaction is hydrogen bonding, mediated by the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. These interactions are crucial in determining physical properties like boiling point and solubility. Simulations can also model interactions with solvent molecules, revealing how the molecule orients itself in polar or non-polar media. Such simulations have been applied to furan-based resins to predict their mechanical properties. semanticscholar.orgresearchgate.net
Table 2: Potential Stable Conformations of the Cyclopentanol Ring
| Conformation | Hydroxyl Group Position | Furan-2-ylmethyl Group Position | Relative Stability |
| Envelope | Equatorial | Axial | Dependent on steric hindrance |
| Envelope | Axial | Equatorial | Dependent on steric hindrance |
| Half-Chair (Twist) | Pseudo-equatorial | Pseudo-axial | Dependent on torsional strain |
| Half-Chair (Twist) | Pseudo-axial | Pseudo-equatorial | Dependent on torsional strain |
Theoretical Prediction of Reaction Pathways, Transition States, and Kinetic Parameters
Computational methods allow for the detailed exploration of potential chemical reactions involving this compound. By mapping the potential energy surface (PES), chemists can identify reaction pathways, locate transition states, and calculate activation energies.
Reaction Pathways: For furan derivatives, several reaction types have been studied theoretically. These include reactions with hydroxyl (OH) radicals, which are important in atmospheric chemistry and combustion. researchgate.netnih.gov For this compound, potential pathways include:
H-abstraction: Removal of a hydrogen atom, most likely from the hydroxyl group, the methylene bridge, or the carbons adjacent to the furan oxygen.
OH-addition: Addition of a hydroxyl radical to the furan ring, typically at the C2 or C5 positions. nih.gov
Dehydration: Elimination of a water molecule from the cyclopentanol ring to form an alkene.
Transition States and Kinetic Parameters: Once a reaction pathway is proposed, quantum chemical methods can be used to find the geometry and energy of the transition state—the highest energy point along the reaction coordinate. Knowing the energies of the reactants and the transition state allows for the calculation of the activation energy. Theories like Canonical Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can then be employed to determine temperature- and pressure-dependent rate constants. researchgate.netrsc.org For example, studies on the reaction of 2-acetylfuran with OH radicals have shown that OH-addition dominates at low temperatures, while H-abstraction becomes more significant at higher temperatures. nih.gov
Table 3: Hypothetical Reaction Parameters for the Reaction with OH Radical
| Reaction Type | Target Site | Key Theoretical Parameter | Computational Method |
| H-Abstraction | O-H bond | Bond Dissociation Energy | DFT, CBS-QB3 |
| H-Abstraction | C-H (methylene) | Activation Energy (Ea) | TST/DFT |
| OH-Addition | C5 on furan ring | Reaction Enthalpy (ΔH) | G4 level theory |
| Ring Opening | Furan C-O bond | Transition State Energy | RRKM/Master Equation |
In Silico Approaches to Structure-Reactivity Relationships in Related Chemical Scaffolds
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are used to correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.gov While specific QSAR models for this compound are not available, extensive research on other furan-containing scaffolds demonstrates the utility of this approach. aimspress.comresearchgate.netnih.gov
QSAR Principles: QSAR modeling involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical model that relates these descriptors to an observed activity (e.g., antimicrobial activity, corrosion inhibition). nih.govdigitaloceanspaces.com These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Descriptors: A wide range of descriptors can be calculated, falling into several categories:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Describing atomic connectivity.
Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges.
Functional Groups: Presence of specific groups like hydroxyls or aromatic rings.
For instance, QSAR studies on nitrofuran analogues have shown that the presence of a nitro-substituted furan ring is essential for antitubercular activity. aimspress.com Similarly, replacing the imidazole ring with a furan ring was a key step in the rational design of the H2 receptor antagonist Ranitidine, leading to improved properties. wikipedia.org By applying these principles, one could develop models to predict properties of this compound derivatives by systematically modifying the structure and calculating relevant descriptors.
Table 4: Common Molecular Descriptors in QSAR Studies of Furan Derivatives
| Descriptor Class | Example Descriptors | Relevance |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Governs electrostatic and orbital-controlled interactions |
| Steric | Molecular Volume, Surface Area | Relates to how a molecule fits into a binding site |
| Hydrophobicity | LogP (Partition Coefficient) | Describes partitioning between aqueous and lipid phases |
| Topological | Connectivity Indices | Encodes information about molecular size and branching |
Advanced Catalytic Approaches in 2 Furan 2 Ylmethyl Cyclopentan 1 Ol Chemistry
Homogeneous Catalysis for Selective Transformations (e.g., Palladium, Gold Catalysis)
Homogeneous catalysis offers a powerful platform for the selective functionalization of 2-(Furan-2-ylmethyl)cyclopentan-1-ol, leveraging the unique reactivity of soluble metal complexes. Palladium and gold catalysts are particularly prominent in this area, facilitating a range of transformations that are often difficult to achieve with other methods.
Palladium Catalysis: Palladium-based catalysts are exceptionally versatile for C-C and C-heteroatom bond formation, making them suitable for modifying both the furan (B31954) and cyclopentanol (B49286) components of the target molecule. mdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce aryl, vinyl, or alkynyl substituents onto the furan ring. The choice of palladium catalyst is crucial; complexes like PdCl₂(CH₃CN)₂ have demonstrated high efficiency in the synthesis of functionalized furans. mdpi.com Furthermore, Tsuji-Trost type reactions, which involve the palladium-catalyzed nucleophilic substitution of allylic substrates, could be adapted for derivatives of this compound where the hydroxyl group is converted into a suitable leaving group, such as an acetate. nih.gov This approach allows for the introduction of a wide array of soft nucleophiles at the benzylic-like position of the furan ring. nih.gov
Gold Catalysis: Gold catalysis, particularly with Au(I) and Au(III) complexes, has emerged as a powerful tool for activating alkynes, allenes, and alkenes toward nucleophilic attack. dntb.gov.ua In the context of this compound chemistry, gold catalysts can facilitate intramolecular cyclization reactions of appropriately substituted precursors to construct the cyclopentanol ring. Gold catalysts are known to promote the cyclization of 2-alkynylallyl alcohols to form furans, a strategy that could be envisioned in the synthesis of the parent molecule. hud.ac.uk Moreover, gold-catalyzed cascade reactions involving furan-yne substrates have been developed to produce complex polycyclic structures, highlighting the potential for intricate transformations of the furan moiety within the target compound. nih.gov The mechanism often involves the π-acidic gold catalyst activating a carbon-carbon multiple bond, rendering it susceptible to intramolecular attack by the furan ring or the alcohol group.
Heterogeneous Catalysis in Synthesis and Conversions (e.g., Solid Acid Catalysts, Bimetallic Catalysts)
Heterogeneous catalysts are integral to the sustainable synthesis and conversion of furan-based compounds, offering advantages in terms of catalyst separation, reusability, and process scalability. Solid acid and bimetallic catalysts are particularly relevant for transformations involving this compound.
Solid Acid Catalysts: Solid acid catalysts, such as zeolites and sulfonic acid-functionalized resins (e.g., Amberlyst-15), are effective in promoting reactions that proceed through carbocationic intermediates. researchgate.net For this compound, these catalysts can be employed for dehydration of the cyclopentanol to form an alkene, or for etherification reactions with other alcohols. A key transformation for furan-containing alcohols is the Piancatelli rearrangement, an acid-catalyzed process that converts furfuryl alcohols into 4-hydroxycyclopent-2-enones. researchgate.netmdpi.com This reaction pathway offers a route to transform the furan ring into a cyclopentenone structure, significantly altering the molecular scaffold. nih.gov The efficiency of these catalysts often depends on their acid strength, pore structure, and surface properties. researchgate.net
Bimetallic Catalysts: Bimetallic catalysts, which consist of two different metals, often exhibit synergistic effects that enhance catalytic activity, selectivity, and stability compared to their monometallic counterparts. escholarship.orgucr.edu In the context of furan chemistry, bimetallic catalysts are widely used for selective hydrogenation and hydrodeoxygenation (HDO) reactions. acs.orgmdpi.com For this compound, catalysts such as Cu-Ni or Ni-Sn supported on materials like Al₂O₃, TiO₂, or SiO₂ could be used to selectively hydrogenate the furan ring to tetrahydrofuran without affecting the cyclopentanol moiety, or vice versa. escholarship.orgmdpi.combcrec.id The product distribution is highly dependent on the catalyst composition, the support material, and the reaction conditions. escholarship.orgacs.org For example, TiO₂-supported Cu-Ni catalysts have shown high selectivity for carbonyl hydrogenolysis to form methyl furan from furfural (B47365), whereas Al₂O₃-supported catalysts tend to promote hydrogenation of the furan ring. escholarship.orgacs.org
| Catalyst | Support | Substrate | Major Product(s) | Key Finding | Reference |
|---|---|---|---|---|---|
| Cu-Ni | TiO₂ | Furfural | 2-Methylfuran (B129897) | Addition of Ni enhances conversion and yield; near-surface alloys are formed. | escholarship.org |
| Cu-Ni | Al₂O₃ | Furfural | Furfuryl alcohol, Tetrahydrofurfuryl alcohol | Promotes hydrogenation of the furan ring; metals segregate at the surface. | acs.org |
| 0.5%Ni-10%Cu | SiO₂ | Furfural | Furfuryl alcohol | Achieved nearly 100% furfural conversion at 55 °C with high selectivity. | mdpi.com |
| Au-Pd | Nitrated Carbon | 2,5-bis(hydroxymethyl)furan | 2,5-furandicarboxylic acid | Significant interaction between Au and Pd leads to high yield under alkaline conditions. | mdpi.com |
| Ni-Sn | Aluminium Hydroxide (AlOH) | 2-Methylfuran | 1,4-Pentanediol | Supported bimetallic catalyst gave yields up to 64%. | bcrec.id |
Organocatalysis and Biocatalysis for Stereoselective Synthesis and Derivatization
Achieving high levels of stereocontrol is a central goal in modern organic synthesis. Organocatalysis and biocatalysis provide powerful, complementary strategies for the enantioselective synthesis and derivatization of chiral molecules like this compound.
Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. The synthesis of substituted cyclopentanes and cyclopentanols is a well-established area for organocatalysis. nih.govresearchgate.net Chiral secondary amines, such as derivatives of proline, are particularly effective. For example, the O-TMS-protected diphenylprolinol can catalyze cascade double Michael addition reactions between α,β-unsaturated aldehydes and other acceptors to afford highly substituted cyclopentanones with excellent enantioselectivity (up to 99% ee). nih.gov This methodology allows for the one-step formation of multiple contiguous stereocenters. nih.gov Such strategies could be adapted to construct the chiral cyclopentanol core of the target molecule by starting with a furan-containing substrate.
Biocatalysis: Biocatalysis employs enzymes as catalysts, harnessing their exquisite selectivity and ability to operate under mild conditions. nih.govnih.gov For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are a versatile class of enzymes. acs.org ADHs can catalyze the asymmetric reduction of a prochiral ketone precursor to yield enantiomerically pure this compound. Alternatively, they can be used for the kinetic resolution of a racemic mixture of the alcohol, selectively oxidizing one enantiomer and leaving the other unreacted. acs.org Through directed evolution, the substrate scope and stereoselectivity of enzymes like ADHs can be tailored for specific non-natural substrates, enabling the simultaneous construction of both axial and central chirality in complex molecules. acs.org
Mechanistic Elucidation of Catalytic Cycles and Active Species
A deep understanding of reaction mechanisms is crucial for catalyst optimization and the rational design of new catalytic systems. Elucidating the catalytic cycles and identifying the active species involved in the transformations of this compound are key research objectives.
Homogeneous Catalysis Mechanisms: In palladium-catalyzed cross-coupling, the mechanism generally involves a Pd(0)/Pd(II) cycle consisting of oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. For palladium-catalyzed carbonylative synthesis of furans, the pathway can involve Csp-H activation, formation of a 2-ynamide intermediate, followed by intramolecular cyclization. nih.gov Gold-catalyzed reactions typically proceed via the activation of a π-system by the Lewis-acidic gold center, which facilitates nucleophilic attack. nih.gov
Heterogeneous Catalysis Mechanisms: For bimetallic catalysts in hydrogenation, the mechanism involves synergistic interactions where one metal (e.g., Ni, Pd) is primarily responsible for dissociating H₂ while the other (e.g., Cu) preferentially activates the carbonyl or furan ring. escholarship.orgmdpi.com The support can also play a crucial role by influencing the electronic properties of the metal nanoparticles or by providing acidic sites. nih.gov In solid acid catalysis, such as the Piancatelli rearrangement, the mechanism is initiated by protonation of the furfuryl alcohol, followed by ring-opening to form a carbocation intermediate, which then undergoes a 4π-conrotatory electrocyclization and subsequent trapping by water to yield the cyclopentenone product. researchgate.net
Organocatalysis Mechanisms: Asymmetric aminocatalysis proceeds through the formation of key intermediates by the reaction of the catalyst with the substrate. In reactions with α,β-unsaturated aldehydes, a chiral secondary amine catalyst forms a nucleophilic enamine or an electrophilic iminium ion, which then directs the stereochemical outcome of the subsequent bond-forming step. organic-chemistry.org
Biocatalysis Mechanisms: Enzymatic catalysis occurs within the highly structured active site of the enzyme. For ADHs, the mechanism involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone substrate. The stereoselectivity is governed by the precise positioning of the substrate and cofactor within the chiral environment of the enzyme's active site. acs.org
2 Furan 2 Ylmethyl Cyclopentan 1 Ol As a Versatile Synthetic Intermediate and Building Block
Precursor Role in the Construction of More Complex Polycyclic and Heterocyclic Structures
The furan (B31954) moiety within 2-(Furan-2-ylmethyl)cyclopentan-1-ol is a key feature that suggests its potential as a precursor for polycyclic and heterocyclic structures. Furans are known to participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as the diene component. This reactivity allows for the construction of oxabicyclic systems, which can then be further transformed into a range of carbocyclic and heterocyclic frameworks. For instance, the reaction of a furan with a suitable dienophile can lead to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. Subsequent ring-opening or rearrangement reactions of this adduct could provide access to highly functionalized cyclohexane and other polycyclic systems.
Furthermore, furfuryl alcohols, which are structurally related to the target molecule, are known to undergo the Achmatowicz reaction. This oxidative ring expansion transforms a furan ring into a dihydropyranone, a valuable six-membered heterocyclic scaffold found in numerous natural products and biologically active molecules. While direct studies on this compound are not available, the presence of the furfuryl group suggests that it could potentially undergo a similar transformation to yield complex bicyclic ether structures.
Contribution to the Synthesis of Derivatives with Modified Furan Moieties
The furan ring in this compound is susceptible to various modifications, offering a pathway to a diverse range of derivatives. Electrophilic substitution reactions, such as nitration, halogenation, and acylation, are characteristic of the furan ring, although the conditions must be carefully controlled due to the ring's sensitivity to strong acids. Such modifications would introduce new functional groups onto the furan ring, which could then be used for further synthetic elaborations.
Moreover, the furan ring can be a precursor to other five-membered heterocycles. For example, treatment of furans with ammonia or primary amines in the presence of a catalyst can lead to the formation of pyrroles via the Paal-Knorr synthesis. This transformation would allow for the conversion of the furan moiety in this compound into a pyrrole ring, thus providing access to a different class of heterocyclic compounds with distinct chemical and biological properties.
Utility in the Derivatization and Functionalization of the Cyclopentanol (B49286) Ring System
The cyclopentanol ring in this compound provides another site for synthetic manipulation. The secondary alcohol group can be readily oxidized to the corresponding cyclopentanone (B42830). This ketone functionality opens up a vast array of subsequent reactions, including aldol (B89426) condensations, Grignard reactions, and Wittig reactions, allowing for the introduction of new carbon-carbon bonds and further functionalization of the cyclopentane (B165970) ring. For instance, an aldol condensation of the resulting ketone with an aldehyde could be used to build a more complex side chain.
The hydroxyl group of the cyclopentanol can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a variety of functional groups, including azides, halides, and cyanides, at this position. Furthermore, esterification of the alcohol with various carboxylic acids would yield a library of ester derivatives. Dehydration of the cyclopentanol would lead to the formation of a cyclopentene (B43876), a versatile intermediate for further functionalization through reactions such as epoxidation, dihydroxylation, and addition reactions across the double bond.
Applications in Chemical Library Synthesis and Scaffold Diversification
The combination of a furan ring and a cyclopentanol ring in a single molecule makes this compound an attractive scaffold for the synthesis of chemical libraries and for scaffold diversification in drug discovery. The ability to selectively modify either the furan or the cyclopentanol moiety, or both, provides a powerful tool for generating a large number of structurally diverse compounds from a single starting material.
Academic and Research Applications of 2 Furan 2 Ylmethyl Cyclopentan 1 Ol
Role in Materials Science Research, including Polymer Chemistry and Composite Development
In the realm of materials science, furan-based compounds are of significant interest for the development of sustainable polymers and composites. The furan (B31954) ring in 2-(Furan-2-ylmethyl)cyclopentan-1-ol can participate in various polymerization reactions. Furan derivatives, for instance, can be used to create bio-based plasticizers, offering a renewable alternative to traditional phthalate plasticizers in polymers like PVC. europeanplasticisers.euacs.orgacs.orgresearchgate.net Research has shown that furan-based plasticizers can effectively lower the glass transition temperature of polymers and exhibit thermal stability comparable to conventional plasticizers. europeanplasticisers.eu
Furthermore, the diol functionality of related furan compounds, such as 2,5-bis(hydroxymethyl)furan, allows for their use in the synthesis of polyesters. specialchem.comresearchgate.netrsc.org These bio-based polyesters are being explored for applications in food packaging and coatings. specialchem.comrsc.org While direct polymerization of this compound is a specific area of ongoing research, its structural motifs are indicative of its potential as a monomer or modifying agent in the creation of novel polymers with tailored properties. The synthesis of conjugated polymers based on the furan ring has also been explored, highlighting the versatility of furan chemistry in developing materials with interesting photoluminescence and thermal properties. ugm.ac.idcore.ac.uk
Research in Agrochemical Synthesis as Chemical Intermediates
The furan nucleus is a key structural component in a variety of biologically active compounds, including some with insecticidal properties. nih.govijabbr.com The furan ring is considered a key pharmacophore for the insecticidal activity of certain natural products like limonoids. nih.gov This has spurred research into the synthesis of novel furan-containing compounds as potential agrochemicals.
Specifically, furan derivatives have been utilized in the synthesis of pyrethroid analogues, a major class of synthetic insecticides. nih.govgoogle.comnih.govarkat-usa.org For example, the biomass-derived platform chemical 5-(chloromethyl)furfural has been successfully used to synthesize the pyrethroid insecticide prothrin and its analogues, which have shown promising activity against mosquitoes. nih.gov The structural components of this compound, a furan coupled with a cyclic alcohol, make it a potential intermediate for the synthesis of new insecticide candidates. The diverse pharmacological activities of furan derivatives, including antibacterial and antifungal properties, further underscore the potential of compounds like this compound as scaffolds in the development of new agrochemicals. ijabbr.comwisdomlib.orgresearchgate.net
Contribution to the Development of Advanced Organic Synthesis Methodologies and Reaction Discovery
The synthesis of this compound and related structures is closely linked to the advancement of important organic synthesis methodologies. A key reaction in this context is the Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. rsc.orgnih.govwikipedia.org This reaction is a powerful tool for the construction of functionalized cyclopentane (B165970) rings, which are common motifs in natural products and biologically active molecules. rsc.orgnih.gov
The development of enantioselective versions of the Piancatelli rearrangement, often employing chiral Brønsted acids, allows for the synthesis of highly valuable, optically active cyclopentenones. rsc.org These chiral building blocks are crucial for the stereoselective synthesis of complex molecules. mdpi.comresearchgate.net The synthesis of this compound itself can be envisioned through the reduction of the corresponding cyclopentanone (B42830), which in turn can be derived from furfural (B47365). The furan moiety also serves as a versatile synthon in a variety of other transformations, including Diels-Alder reactions and other cycloadditions, further expanding its utility in organic synthesis. acs.org
Table 1: Key Synthetic Methodologies and Intermediates
| Methodology | Description | Key Intermediates | Resulting Structures |
|---|---|---|---|
| Piancatelli Rearrangement | Acid-catalyzed rearrangement of 2-furylcarbinols. rsc.orgnih.govwikipedia.org | 2-Furylcarbinols | 4-Hydroxycyclopentenones |
| Asymmetric Catalysis | Use of chiral catalysts to produce enantiomerically enriched products. rsc.org | Prochiral substrates | Chiral cyclopentenones |
| Reduction of Cyclopentanones | Conversion of a ketone to an alcohol. | 2-(Furan-2-ylmethyl)cyclopentan-1-one | This compound |
| Diels-Alder Reaction | Cycloaddition reaction involving a conjugated diene. acs.org | Furan (as diene) | Oxabicyclic compounds |
Research into Renewable Chemical Feedstocks and Sustainable Chemistry Initiatives
A significant driver for the research into this compound is its origin from renewable resources. The furan component is typically derived from furfural, a platform chemical produced from the dehydration of C5 sugars (pentoses) found in lignocellulosic biomass, such as agricultural and forestry waste. nih.govresearchgate.netmdpi.com The cyclopentanol (B49286) moiety can be derived from cyclopentanone, which can also be synthesized from furfural through a series of catalytic transformations. nih.govresearchgate.netmdpi.com
This biomass-to-chemical pathway is a cornerstone of sustainable chemistry, aiming to replace fossil fuel-based feedstocks with renewable ones. nih.gov The conversion of furfural to cyclopentanone and its derivatives is an active area of research, with various catalytic systems being developed to improve efficiency and selectivity. nih.gov The ability to produce this compound from non-edible biomass aligns with the principles of a circular economy and a sustainable chemical industry.
Explorations in Energy Research, such as Liquid Organic Hydrogen Carriers and Biofuel Precursors
The potential of this compound and related compounds in the energy sector is a growing area of investigation. One of the primary applications being explored is its use as a precursor for biofuels. The hydrodeoxygenation (HDO) of furan derivatives is a key process to produce energy-dense hydrocarbon fuels. researchgate.netrsc.orgresearchgate.net
The carbon backbone of this compound, which can be derived from the condensation of furfural and cyclopentanone, is within the range of diesel and jet fuels after HDO. rsc.org Research has focused on developing efficient catalysts for the aldol (B89426) condensation of furfural and cyclopentanone to produce larger molecules, which are then subjected to HDO to yield alkanes. rsc.org Furthermore, the cyclic structure of the cyclopentane ring can contribute to higher fuel density. The hydrogenation of furan rings is also a critical step in the upgrading of bio-oils. scispace.com While not extensively studied for this specific purpose, the structure of this compound suggests it could also be investigated as a potential liquid organic hydrogen carrier (LOHC), where the furan ring could be reversibly hydrogenated and dehydrogenated to store and release hydrogen.
Table 2: Research Focus in Energy Applications
| Application | Research Area | Key Processes | Potential Products |
|---|---|---|---|
| Biofuel Precursor | Upgrading of biomass-derived molecules. | Aldol Condensation, Hydrodeoxygenation (HDO) rsc.orgresearchgate.net | Diesel and jet fuel range alkanes |
| Liquid Organic Hydrogen Carrier (LOHC) | Hydrogen storage and transportation. | Reversible Hydrogenation/Dehydrogenation | Hydrogen |
Future Research Directions and Unexplored Avenues in 2 Furan 2 Ylmethyl Cyclopentan 1 Ol Chemistry
Development of Novel and More Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry and sustainability. For 2-(furan-2-ylmethyl)cyclopentan-1-ol, research will likely focus on moving away from petrochemical feedstocks and embracing bio-derived pathways.
Future synthetic strategies will prioritize:
Biomass Valorization : Utilizing lignocellulosic biomass as the primary carbon source. frontiersin.org Hemicellulose can be converted into furfural (B47365), a key precursor to the furan (B31954) portion of the target molecule. mdpi.comnih.gov Research into efficient, one-pot processes that convert biomass-derived furfural directly to functionalized cyclopentanones and cyclopentanols is a promising area. rsc.orgresearchgate.net
Green Catalysis : Developing and employing catalysts that are efficient, selective, and environmentally benign. This includes using non-noble metal catalysts (e.g., nickel, cobalt) instead of precious metals, as well as exploring zeolites and functionalized ionic liquids that can be easily recovered and reused. nih.govfrontiersin.org
Enzymatic and Biotechnological Routes : Leveraging enzymes or whole-cell systems for specific transformations. researchgate.net Biocatalysis offers high selectivity under mild reaction conditions, reducing energy consumption and waste generation. researchgate.net The synthesis of complex molecules via biotech routes is often more sustainable than conventional chemical methods. researchgate.net
Process Intensification : Designing integrated reaction processes that combine multiple steps, such as chitin (B13524) hydrolysis and subsequent dehydration, to improve economic viability and efficiency under mild conditions. rsc.org
| Synthetic Strategy | Key Features | Potential Precursors | Relevant Research Areas |
| Biomass Valorization | Use of renewable feedstocks, reduction of carbon footprint. | Furfural (from hemicellulose), Glucose, Chitin. nih.govrsc.org | Lignocellulose deconstruction, Catalytic conversion of platform chemicals. rsc.org |
| Green Catalysis | High efficiency, selectivity, recyclability, low toxicity. | Furfuryl alcohol, Cyclopentanone (B42830). frontiersin.orgnih.gov | Heterogeneous catalysis, Non-noble metal catalysts, Ionic liquids, Zeolites. nih.gov |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions (pH, temp). | Bio-based diols and dicarboxylic acids. researchgate.net | Biocatalysis, Metabolic engineering, Fermentation. researchgate.net |
| One-Pot Reactions | Reduced separation steps, lower solvent usage, improved atom economy. | Furfural, Cyclopentanone precursors. researchgate.net | Tandem catalysis, Process intensification. rsc.org |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The unique combination of a reactive furan ring and a functionalized cyclopentane (B165970) core in this compound suggests a rich and largely unexplored chemical reactivity. Future investigations should aim to uncover novel transformations that leverage the interplay between these two structural motifs.
Key areas for exploration include:
Cycloaddition Reactions : The furan ring is an excellent diene in Diels-Alder reactions. acs.orgnumberanalytics.com Research could explore intramolecular Diels-Alder reactions where the dienophile is attached to the cyclopentanol (B49286) ring, leading to complex, polycyclic architectures. The reactivity of furan in [4+3] cycloadditions also presents opportunities for constructing seven-membered rings. acs.org
Ring-Opening and Rearrangement : The furan ring can undergo dearomatization reactions. acs.org Acid-catalyzed rearrangements, similar to the Piancatelli rearrangement which converts furfuryl alcohols into cyclopentenones, could be investigated. nih.govnih.gov The presence of the cyclopentanol could direct or participate in these rearrangements, leading to novel molecular scaffolds.
Tandem Reactions : Designing transformations where both the furan and alcohol functionalities react sequentially in a single operation. For example, an oxidation of the alcohol to a ketone could be followed by an intramolecular aldol-type reaction involving the furan ring, which can be viewed as a bis(enol ether). acs.org
Metal-Catalyzed Cross-Coupling : The furan ring can be functionalized using various cross-coupling reactions. Exploring these reactions on the this compound scaffold could lead to a diverse library of derivatives with potential applications in materials science and medicinal chemistry. researchgate.net
Advanced Stereochemical Control in Complex Derivatization and Scaffold Construction
The structure of this compound contains at least two stereocenters, meaning it can exist as multiple stereoisomers. Controlling this stereochemistry is paramount for applications where specific three-dimensional arrangements are critical, such as in pharmaceuticals.
Future research should focus on:
Asymmetric Synthesis : Developing synthetic routes that create the molecule with a specific, predetermined stereochemistry. This could involve chiral catalysts, chiral pool synthesis, or the use of chiral auxiliaries.
Stereoselective Derivatization : Using the existing stereocenters to control the formation of new ones. For instance, the hydroxyl group of the cyclopentanol ring can direct reagents to a specific face of the molecule, enabling the controlled synthesis of more complex derivatives.
Scaffold-Based Drug Design : Utilizing the furan-cyclopentane core as a foundational scaffold for building libraries of compounds. ijabbr.comijabbr.com The furan ring is a common motif in bioactive molecules and pharmaceuticals. researchgate.netmdpi.comnih.gov Systematic modification of this scaffold, with precise stereochemical control, could lead to the discovery of new therapeutic agents.
Advanced Analytical Techniques : Employing methods like chiral derivatization followed by high-performance liquid chromatography (HPLC) to accurately determine the stereoisomer composition of synthetic products, which is essential for understanding structure-activity relationships. nih.gov
Interdisciplinary Research Leveraging Computational Chemistry and Machine Learning
The integration of computational tools offers a powerful approach to accelerate the discovery and development of new chemical entities and processes.
Future interdisciplinary efforts should include:
Quantum Chemical Studies : Using methods like Density Functional Theory (DFT) to model the structure, stability, and reactivity of this compound. researchgate.netmdpi.com Such calculations can predict reaction pathways, elucidate mechanisms, and guide experimental design, saving time and resources. nih.govresearchgate.net
Machine Learning (ML) for Reaction Prediction : Training ML models on existing chemical reaction data to predict the outcomes of new transformations. researchgate.netrjptonline.org These tools can forecast reaction yields, identify optimal conditions, and even suggest novel, undiscovered reactions for the target molecule. cmu.edumdpi.com
Generative Models for Molecular Design : Employing AI to design new derivatives of this compound with desired properties. By learning the relationship between chemical structure and function, these models can propose novel molecules for specific applications, such as new drug candidates or functional materials.
Integrated Computational-Experimental Workflows : Creating a feedback loop where computational predictions are rapidly tested in the lab, and the experimental results are used to refine and improve the predictive models. This synergy can significantly accelerate the research and development cycle. cmu.edu
| Computational Tool | Application in this compound Research | Expected Outcome |
| Quantum Chemistry (DFT) | Modeling reaction mechanisms, calculating transition state energies. nih.govresearchgate.net | Understanding of reactivity, prediction of reaction feasibility. researchgate.net |
| Machine Learning (ML) | Predicting reaction yields, optimizing reaction conditions. rjptonline.orgmdpi.com | Accelerated discovery of efficient synthetic routes. researchgate.net |
| Generative AI Models | Designing novel derivatives with targeted properties. | Identification of new molecules for specific applications. |
| Integrated Workflows | Combining computational screening with targeted experiments. | Faster development cycles for new materials and processes. cmu.edu |
Expansion into Emerging Fields of Sustainable Chemical Production and Circular Economy Concepts
To maximize the impact of this compound chemistry, research must align with global trends in sustainable production and the circular economy. This involves considering the entire lifecycle of the molecule and its derivatives.
Future avenues in this context include:
Bio-based Polymers and Materials : Investigating the use of this compound or its derivatives as monomers for creating new polymers. Furan-based polymers are being developed as sustainable alternatives to petroleum-based plastics. researchgate.netcost.eu The unique structure of this compound could impart novel properties to these materials.
Circular Chemistry Principles : Designing chemical products and processes that enable reuse, recycling, and repurposing. researchgate.net This includes developing furan-based materials that are designed for recyclability or biodegradability, minimizing their end-of-life environmental impact.
Replacing Chemicals of Concern : Exploring the use of this compound as a safer, bio-based alternative to hazardous substances currently used in various applications. The transition to a circular economy necessitates phasing out harmful chemicals that can become trapped in recycling loops. foodpackagingforum.orgundp.org
Contribution to Biorefineries : Integrating the synthesis of this compound into a broader biorefinery concept, where all components of biomass are converted into valuable products, minimizing waste and maximizing resource utilization. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
